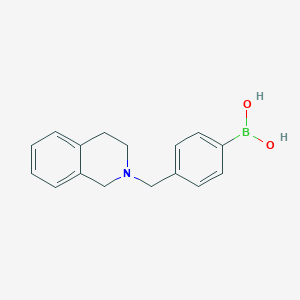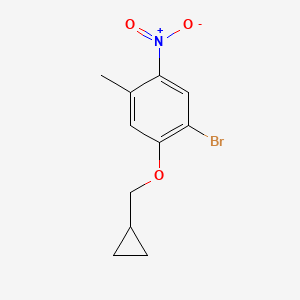
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3,4-dihydroisoquinolin-2(1H)-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the (3,4-Dihydroisoquinolin-2(1H)-yl)methyl intermediate: This can be achieved through the reduction of isoquinoline derivatives using suitable reducing agents.
Attachment to the phenyl ring: The (3,4-Dihydroisoquinolin-2(1H)-yl)methyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the boronic acid group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, amines, and various substituted phenyl derivatives.
Scientific Research Applications
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a catalyst or catalyst precursor in various organic reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The (3,4-dihydroisoquinolin-2(1H)-yl)methyl group may interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound also features a dihydroisoquinoline moiety but differs in the functional groups attached to the phenyl ring.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds are structurally similar but contain different substituents on the phenyl ring.
Uniqueness
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a (3,4-dihydroisoquinolin-2(1H)-yl)methyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18BNO2 |
|---|---|
Molecular Weight |
267.1 g/mol |
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C16H18BNO2/c19-17(20)16-7-5-13(6-8-16)11-18-10-9-14-3-1-2-4-15(14)12-18/h1-8,19-20H,9-12H2 |
InChI Key |
LOUYERZIIVEYDI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)










![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
